molecular formula C18H13N3O3S3 B3298024 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide CAS No. 896362-83-7

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide

Cat. No.: B3298024
CAS No.: 896362-83-7
M. Wt: 415.5 g/mol
InChI Key: JACMVBSQBZALJQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide is a synthetic benzamide derivative designed for research applications. Compounds featuring the 1,3-benzothiazol-2-yl moiety fused with a 1,3-thiazole ring are of significant interest in medicinal chemistry and chemical biology . These structural motifs are frequently investigated for their potential to interact with various biological targets through molecular docking studies . Researchers utilize this chemical scaffold to explore structure-activity relationships, particularly in the development of novel therapeutic agents. Similar molecular architectures have been studied in various research contexts, providing a foundation for further investigation into the mechanism of action and specific research value of this particular derivative . Its core structure suggests potential for use in early-stage drug discovery research.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S3/c1-27(23,24)15-9-5-2-6-11(15)16(22)21-18-20-13(10-25-18)17-19-12-7-3-4-8-14(12)26-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACMVBSQBZALJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide typically involves the following steps:

    Formation of Benzothiazole and Thiazole Rings: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation. The thiazole ring can be formed by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The benzothiazole and thiazole rings are then coupled using appropriate linkers and reagents.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazole rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole or thiazole derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituent on Benzamide Molecular Weight Key Features
Target Compound Benzothiazole-thiazole 2-Methanesulfonyl ~454.5 g/mol High polarity due to sulfonyl group; potential for kinase inhibition
4-(1-Azepanylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide Benzothiazole-thiazole 4-Azepanylsulfonyl 498.63 g/mol Bulky azepane ring may reduce membrane permeability
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Thiazole 2-Phenoxy ~375.4 g/mol Lipophilic phenoxy group enhances CNS penetration
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Thiazole 4-Methyl(phenyl)sulfamoyl ~373.4 g/mol Steric hindrance from phenyl group may affect target binding
N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide Benzothiazole 3-Chloro-4-methylbenzenesulfonamide 338.84 g/mol Chlorine atom increases electrophilicity; methyl improves lipophilicity

Key Observations:

  • Sulfonamide Variations : The target compound’s methanesulfonyl group confers higher polarity compared to azepanylsulfonyl (bulkier, less polar) or phenylsulfamoyl (steric hindrance) groups .
  • Biological Implications: Lipophilic groups (e.g., phenoxy in ) may enhance blood-brain barrier penetration, while polar sulfonamides (e.g., methanesulfonyl) favor aqueous solubility and renal excretion.

Table 2: Reported Bioactivity of Analogues

Compound Bioactivity Mechanism Reference
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 129.23% growth modulation (p<0.05) COX/LOX inhibition hypothesized
9c (triazole-thiazole derivative) Docking studies suggest α-glucosidase inhibition Competitive binding to active site
N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide Anticancer activity (IC50 < 10 μM in leukemia cells) Apoptosis induction via Bcl-2 inhibition

SAR Insights:

  • Thiazole-Benzothiazole Core : Essential for π-π stacking and hydrogen bonding with enzymatic targets (e.g., α-glucosidase in ).
  • Sulfonamide Position : 2-Methanesulfonyl (target compound) vs. 4-substituted () alters steric and electronic interactions with binding pockets.
  • Substituent Flexibility : Bulky groups (e.g., azepanylsulfonyl in ) reduce activity due to poor fit in active sites, while smaller groups (e.g., methylsulfonyl) optimize binding .

Physicochemical Properties and Drug-Likeness

  • Solubility : The target compound’s methanesulfonyl group improves aqueous solubility compared to methylphenyl or chlorophenyl analogues .
  • LogP : Estimated logP ~2.5 (moderate lipophilicity), balancing membrane permeability and solubility.
  • Metabolic Stability : Sulfonamides generally exhibit slower hepatic metabolism than esters or amides, suggesting prolonged half-life .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzothiazole and thiazole moiety, contributing to its unique chemical properties. Its molecular formula is C19H16N4O3S3C_{19}H_{16}N_{4}O_{3}S_{3} and it has a molecular weight of approximately 420.55 g/mol. The structural features suggest significant interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, benzothiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis.

Antitumor Activity

Several studies have highlighted the antitumor potential of benzothiazole derivatives. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, compounds derived from similar structures showed significant cytotoxicity against lung cancer cell lines (A549, HCC827) with IC50 values in the low micromolar range . This suggests that this compound may also possess similar antitumor properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • DNA Interaction : Like many benzothiazole derivatives, it may bind to DNA and interfere with replication processes, contributing to its antitumor effects.
  • Cell Wall Synthesis Inhibition : The antibacterial activity is likely due to the disruption of bacterial cell wall synthesis pathways.

Case Studies

A study evaluating the antimicrobial activity of benzothiazole derivatives found that compounds with similar structures displayed promising results against various pathogens. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines . Compounds tested showed higher efficacy in 2D assays compared to 3D models, indicating their potential for further development as therapeutic agents.

Comparative Analysis

A comparison table highlights the biological activities of various benzothiazole derivatives:

Compound NameAntimicrobial ActivityAntitumor ActivityIC50 (μM)
Compound AYesYes6.26
Compound BYesYes8.48
This compoundPotentiallyPotentiallyTBD

Q & A

Basic: What synthetic routes are recommended for synthesizing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include:

  • Thiazole ring formation via Hantzsch synthesis, using α-halo ketones and thiourea derivatives under reflux in ethanol .
  • Sulfonylation of the benzamide moiety using methanesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the methanesulfonyl group .
  • Coupling reactions to link the benzothiazole and thiazole rings, often employing palladium-catalyzed cross-coupling under inert atmospheres .

Optimization Tips:

  • Temperature control : Reflux conditions (70–100°C) improve yield but require monitoring to prevent decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for coupling steps, while ethanol is preferred for cyclization .
  • Analytical monitoring : Use TLC (silica gel, ethyl acetate/hexane) and NMR (1H, 13C) to track intermediate formation and purity .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integration. Aromatic protons in the benzothiazole ring typically appear at δ 7.5–8.5 ppm, while the methanesulfonyl group shows a singlet at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 447.1) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide

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